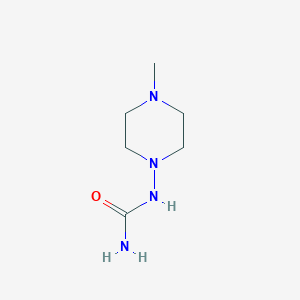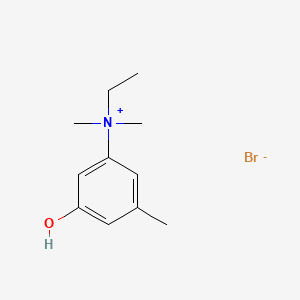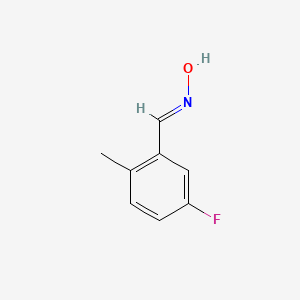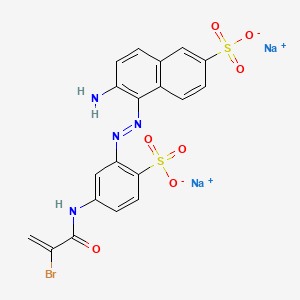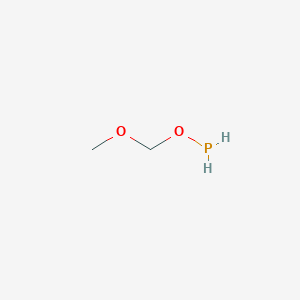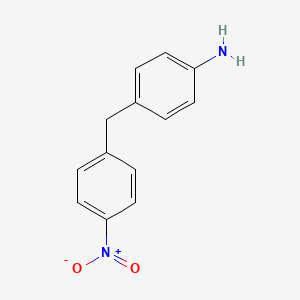
Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- is a complex organic compound with the molecular formula C9H10O2 and a molecular weight of 150.1745 . This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. It is a stereoisomer of Tricyclo(4.2.1.02,5)nonane-3,4-dione, anti-.
Preparation Methods
The synthesis of Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- typically involves multiple steps, including cyclization reactions. One common synthetic route involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the tricyclic core.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular recognition and enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s rigid tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application .
Comparison with Similar Compounds
Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- can be compared with other similar compounds, such as:
Tricyclo(4.2.1.02,5)nonane-3,4-dione, anti-: This stereoisomer has a different spatial arrangement of atoms, leading to distinct chemical and physical properties.
Tricyclo(4.2.1.0(2,5)]nonane: This compound lacks the dione functional groups, resulting in different reactivity and applications.
The uniqueness of Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- lies in its specific stereochemistry and the presence of the dione functional groups, which contribute to its diverse reactivity and applications.
Properties
CAS No. |
67843-62-3 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
tricyclo[4.2.1.02,5]nonane-3,4-dione |
InChI |
InChI=1S/C9H10O2/c10-8-6-4-1-2-5(3-4)7(6)9(8)11/h4-7H,1-3H2 |
InChI Key |
ORYDRYMEZOIOGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)

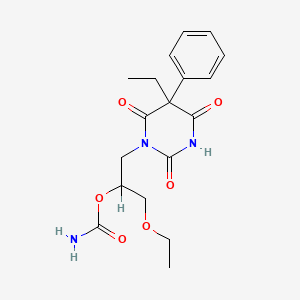

![Trimethyl[3-(tridecyloxy)propyl]ammonium chloride](/img/structure/B13786208.png)
